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molecular formula C11H12O3 B1316663 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid CAS No. 123656-34-8

2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid

Cat. No. B1316663
M. Wt: 192.21 g/mol
InChI Key: FDPMZTWJZIRHMU-UHFFFAOYSA-N
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Patent
US08809539B2

Procedure details

An aqueous solution (10 mL) of sodium hydroxide (0.78 g, 0.0195 mol) is added to an ethanolic solution (30 mL) of 2,2-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid ethyl ester (3.9 g, 0.018 mol). The reaction mixture is heated at 75° C. for four and an half hours. Ethanol is removed under reduced pressure. Demineralized water is added to the residue and pH is brought to ˜3 with 1 N HCl. Solid thus obtained is filtered, washed with demineralized water and dried under reduced pressure to give 2,2-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
2,2-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid ethyl ester
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:5][C:6]([C:8]1[CH:9]=[CH:10][C:11]2[O:15][C:14]([CH3:17])([CH3:16])[CH2:13][C:12]=2[CH:18]=1)=[O:7])C>>[CH3:16][C:14]1([CH3:17])[CH2:13][C:12]2[CH:18]=[C:8]([C:6]([OH:7])=[O:5])[CH:9]=[CH:10][C:11]=2[O:15]1 |f:0.1|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
2,2-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid ethyl ester
Quantity
30 mL
Type
reactant
Smiles
C(C)OC(=O)C=1C=CC2=C(CC(O2)(C)C)C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ethanol is removed under reduced pressure
ADDITION
Type
ADDITION
Details
Demineralized water is added to the residue and pH
CUSTOM
Type
CUSTOM
Details
Solid thus obtained
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with demineralized water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1(OC2=C(C1)C=C(C=C2)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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